Hydrate d’oxalate de nickel(II)

Vue d'ensemble

Description

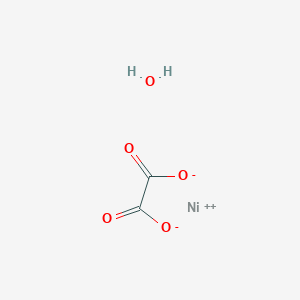

Nickel(II) oxalate hydrate is an inorganic compound with the chemical formula NiC₂O₄·xH₂O, where x represents the number of water molecules associated with the compound. It is a coordination compound consisting of nickel ions coordinated to oxalate anions and water molecules. This compound is typically found as a green crystalline solid and is known for its role in various chemical processes and applications.

Applications De Recherche Scientifique

Nickel(II) oxalate hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and other nickel compounds.

Biology: Nickel compounds, including nickel(II) oxalate hydrate, are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore the potential use of nickel compounds in medical applications, such as antimicrobial agents and drug delivery systems.

Industry: Nickel(II) oxalate hydrate is used in the production of nickel oxide, which is an important material in ceramics, batteries, and catalysts

Mécanisme D'action

Target of Action

Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in an alkaline medium . The compound acts as an efficient non-precious electrocatalyst, contributing to the development of next-generation electrocatalysts .

Mode of Action

Nickel(II) oxalate hydrate interacts with its targets through a proton decoupled electron transfer (PDET) mechanism . This interaction leads to changes in the overpotential required for the OER, with the compound exhibiting a lower charge transfer resistance and impressive stability performance .

Biochemical Pathways

The compound affects the alkaline oxygen evolution reaction (OER) pathway . Its action results in an improved electrochemical activity, attributed to double layer capacitance (Cdl), which highlights the superiority of Nickel(II) oxalate hydrate over other compounds like NiCo2O4 for the alkaline OER .

Result of Action

The action of Nickel(II) oxalate hydrate leads to the formation of a flake-like porous nanostructure, indicating a distinct transformation in morphology during the alkaline OER process . XPS analysis demonstrates complete oxidation of Ni2+ and Co2+ centres into Ni3+ and Co3+, respectively, under high oxidation potential, thereby indicating active site formation throughout the microstructural network .

Action Environment

The action, efficacy, and stability of Nickel(II) oxalate hydrate are influenced by environmental factors such as the pH of the medium and the reaction temperature . For instance, the compound exhibits 87% faradaic efficiency in an alkaline medium (pH 14) . The synthetic parameters for the preparation of the compound, such as the metal precursor (Ni/Co) ratio, oxalic acid amount, reaction temperature, and time, are optimized to enhance its performance .

Analyse Biochimique

Biochemical Properties

Nickel(II) oxalate hydrate plays a significant role in biochemical reactions, particularly those involving redox processes. It interacts with several enzymes and proteins, including oxalate oxidase and oxalate decarboxylase. These enzymes catalyze the breakdown of oxalate, a process in which Nickel(II) oxalate hydrate can act as a substrate or inhibitor. The interaction between Nickel(II) oxalate hydrate and these enzymes is primarily through coordination bonds, where the nickel ion binds to the active sites of the enzymes, influencing their activity and stability .

Cellular Effects

Nickel(II) oxalate hydrate has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that exposure to Nickel(II) oxalate hydrate can lead to changes in the expression of genes involved in oxidative stress responses and metal ion homeostasis. Additionally, it can disrupt cellular metabolism by interfering with the function of key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Nickel(II) oxalate hydrate involves its interaction with biomolecules at the molecular level. The nickel ion in Nickel(II) oxalate hydrate can bind to various biomolecules, including DNA, RNA, and proteins, through coordination bonds. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For example, Nickel(II) oxalate hydrate can inhibit the activity of certain DNA repair enzymes, leading to increased DNA damage and mutations . Additionally, it can activate certain signaling pathways by binding to and modulating the activity of key signaling proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel(II) oxalate hydrate can change over time due to its stability and degradation properties. Nickel(II) oxalate hydrate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to high temperatures or acidic conditions. This degradation can lead to the release of nickel ions, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Nickel(II) oxalate hydrate can result in chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of Nickel(II) oxalate hydrate vary with different dosages in animal models. At low doses, it can act as a mild stimulant of certain biochemical pathways, while at high doses, it can be toxic. Studies have shown that high doses of Nickel(II) oxalate hydrate can lead to severe oxidative stress, tissue damage, and even organ failure in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

Nickel(II) oxalate hydrate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalate oxidase and oxalate decarboxylase, which are involved in the breakdown of oxalate. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism. Additionally, Nickel(II) oxalate hydrate can influence the activity of other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Nickel(II) oxalate hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of Nickel(II) oxalate hydrate, influencing its biochemical activity and effects on cellular function .

Subcellular Localization

Nickel(II) oxalate hydrate is localized in specific subcellular compartments, where it exerts its activity and function. It can be directed to particular organelles through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of Nickel(II) oxalate hydrate is crucial for its role in biochemical processes and its overall impact on cellular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel(II) oxalate hydrate can be synthesized through a precipitation reaction involving nickel(II) nitrate and oxalic acid. The reaction is typically carried out in an aqueous solution at elevated temperatures. The general procedure involves mixing aqueous solutions of nickel(II) nitrate and oxalic acid, followed by heating the mixture to around 60°C. The resulting precipitate is then filtered, washed, and dried to obtain the crystalline nickel(II) oxalate hydrate .

Industrial Production Methods: On an industrial scale, nickel(II) oxalate hydrate is produced using similar precipitation methods but with optimized conditions for large-scale production. The process involves precise control of temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The precipitate is typically dried at temperatures around 80°C to remove excess water and obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel(II) oxalate hydrate undergoes various chemical reactions, including:

Oxidation: Nickel(II) oxalate can be oxidized to form nickel(III) compounds under specific conditions.

Reduction: It can be reduced to metallic nickel using reducing agents such as hydrogen gas.

Thermal Decomposition: Upon heating, nickel(II) oxalate hydrate decomposes to form nickel oxide (NiO) and carbon dioxide (CO₂).

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.

Thermal Decomposition: Heating the compound in an inert atmosphere or under vacuum conditions facilitates its decomposition.

Major Products Formed:

Oxidation: Nickel(III) compounds.

Reduction: Metallic nickel.

Thermal Decomposition: Nickel oxide (NiO) and carbon dioxide (CO₂).

Comparaison Avec Des Composés Similaires

- Cobalt(II) oxalate hydrate

- Iron(II) oxalate hydrate

- Copper(II) oxalate hydrate

- Zinc(II) oxalate hydrate

- Magnesium nickel oxalate dihydrate

Activité Biologique

Nickel(II) oxalate hydrate (NiC₂O₄·xH₂O) is an inorganic compound that has garnered attention due to its diverse biological activities and interactions with biomolecules. This article delves into the compound's biochemical properties, mechanisms of action, cellular effects, and its implications in scientific research and medicine.

Overview of Nickel(II) Oxalate Hydrate

Nickel(II) oxalate hydrate typically appears as a green crystalline solid and is known for its role in various chemical processes. The compound consists of nickel ions coordinated to oxalate anions and water molecules. Its biological significance stems from its interactions with enzymes and cellular components, influencing several biochemical pathways.

Target of Action: Nickel(II) oxalate hydrate primarily targets the oxygen evolution reaction (OER) in alkaline media.

Mode of Action: The compound operates through a proton decoupled electron transfer (PDET) mechanism, significantly affecting the alkaline OER pathway. This interaction leads to the formation of porous nanostructures, indicating morphological transformations during the reaction process.

Biochemical Pathways: Nickel(II) oxalate hydrate is involved in redox reactions and interacts with various enzymes such as oxalate oxidase and oxalate decarboxylase. These interactions can either act as substrates or inhibitors, influencing enzyme activity and stability.

Cellular Effects

Research indicates that exposure to Nickel(II) oxalate hydrate can lead to significant changes in cellular processes:

- Gene Expression: The compound affects genes involved in oxidative stress responses and metal ion homeostasis.

- Metabolic Disruption: It interferes with key metabolic enzymes, impacting energy production and utilization.

Cell Signaling Pathways: Nickel(II) oxalate hydrate influences various signaling pathways, leading to alterations in cellular metabolism and potential toxicity at elevated concentrations.

Dosage Effects in Animal Models

Studies have shown that the biological effects of Nickel(II) oxalate hydrate vary with dosage:

- Low Doses: At lower concentrations, it may stimulate certain biochemical pathways.

- High Doses: Conversely, high doses can induce severe oxidative stress, tissue damage, and organ failure in animal models. A threshold effect has been observed where significant biochemical changes occur only after reaching a specific dosage level.

Research Findings and Case Studies

Several studies have explored the biological activity of Nickel(II) oxalate hydrate:

- Electrochemical Properties: A study demonstrated that nickel oxalate dihydrate nanorods exhibited high electrical conductivity when combined with reduced graphene oxide (rGO), enhancing their electrochemical properties for potential applications in lithium storage systems .

- Toxicological Assessments: Toxicity studies have indicated that prolonged exposure to nickel compounds can result in chronic oxidative stress and cellular damage. For instance, animal studies reported adverse effects such as decreased body weight gain and increased serum glucose levels following exposure to nickel chloride, which shares similar toxicity profiles with nickel oxalate compounds .

- Enzyme Interaction Studies: Investigations into the interaction between nickel compounds and enzymes have shown that nickel ions can bind to active sites, leading to inhibition or activation depending on the specific biomolecule involved. This binding can increase DNA damage due to inhibition of DNA repair enzymes .

Metabolic Pathways

Nickel(II) oxalate hydrate is implicated in several metabolic pathways related to oxalate metabolism:

- Oxidation Products: The oxidation process typically leads to the formation of nickel(III) compounds.

- Reduction Products: Reduction results in metallic nickel.

- Thermal Decomposition Products: Upon thermal decomposition, nickel oxide (NiO) and carbon dioxide (CO₂) are formed.

Propriétés

IUPAC Name |

nickel(2+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ni.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEDPLWSSQQNGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583775 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126956-48-7 | |

| Record name | Nickel(2+) ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.